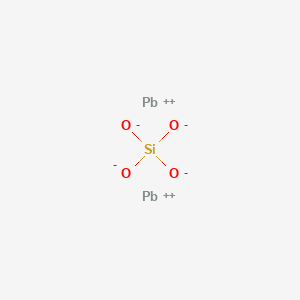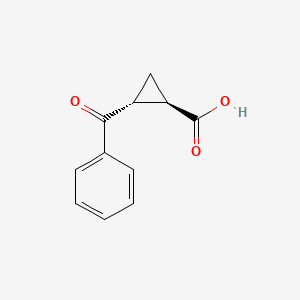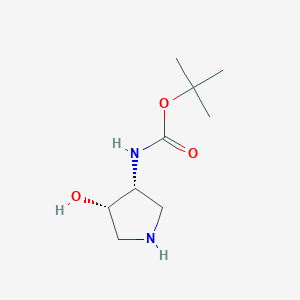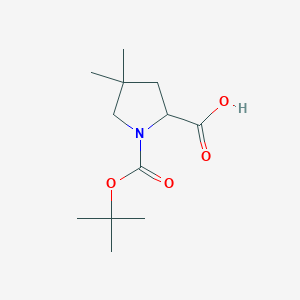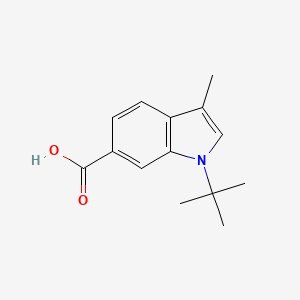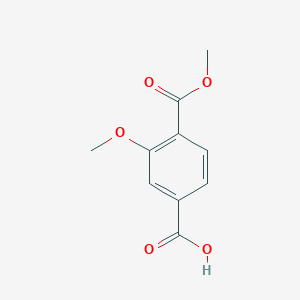
3-Methoxy-4-(methoxycarbonyl)benzoic acid
Übersicht
Beschreibung
3-Methoxy-4-(methoxycarbonyl)benzoic acid is a chemical compound with the CAS Number: 162046-51-7 . It has a molecular weight of 210.19 and its IUPAC name is 3-methoxy-4-(methoxycarbonyl)benzoic acid .
Molecular Structure Analysis
The InChI code for 3-Methoxy-4-(methoxycarbonyl)benzoic acid is 1S/C10H10O5/c1-14-8-5-6 (9 (11)12)3-4-7 (8)10 (13)15-2/h3-5H,1-2H3, (H,11,12) . This provides a standardized way to encode the molecule’s structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
3-Methoxy-4-(methoxycarbonyl)benzoic acid is a solid at room temperature . The storage temperature is normal and it should be sealed in dry conditions .Wissenschaftliche Forschungsanwendungen
Luminescent Properties in Coordination Compounds
- Lanthanide Coordination Compounds: The synthesis and characterization of lanthanide coordination compounds using derivatives of benzoic acid, including a compound similar to 3-methoxy-4-(methoxycarbonyl)benzoic acid, were studied. The electron-releasing or withdrawing substituents on these compounds significantly influenced their photophysical properties, particularly in the context of Tb(3+) complexes. This research illustrates the potential of such compounds in enhancing the photoluminescence of lanthanide-based compounds (Sivakumar et al., 2010).
Crystal Structures and Packing Arrangements
- Alkoxy-Substituted Benzoic Acids: The crystalline structure and packing arrangements of various alkoxy-substituted benzoic acids, closely related to 3-methoxy-4-(methoxycarbonyl)benzoic acid, were investigated. This study provided insights into the molecular features governing the crystalline architectures of such compounds, emphasizing the importance of intermolecular interactions (Raffo et al., 2014).
Chemical Synthesis and Organic Reactions
- Selective Para Metalation: The potassium salt of a compound similar to 3-methoxy-4-(methoxycarbonyl)benzoic acid was used in a study demonstrating selective deprotonation at the para position to the carboxylate group. This study contributes to synthetic chemistry by showing efficient pathways for producing derivatives of benzoic acids (Sinha et al., 2000).
Reaction with NO3 Radicals
- Interaction with NO3 Radicals: A study on the heterogeneous reaction of a compound similar to 3-methoxy-4-(methoxycarbonyl)benzoic acid with NO3 radicals was conducted. This research is relevant for understanding the chemical behaviors of such compounds in atmospheric conditions, particularly in the context of wood smoke emissions and environmental chemistry (Liu et al., 2017).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s worth noting that this compound belongs to the class of organic compounds known as linear 1,3-diarylpropanoids , which are known to interact with a variety of biological targets.
Mode of Action
As a member of the linear 1,3-diarylpropanoids class of compounds , it may interact with its targets in a manner similar to other compounds in this class.
Eigenschaften
IUPAC Name |
3-methoxy-4-methoxycarbonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-8-5-6(9(11)12)3-4-7(8)10(13)15-2/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIDVTUHEDEKMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-(methoxycarbonyl)benzoic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

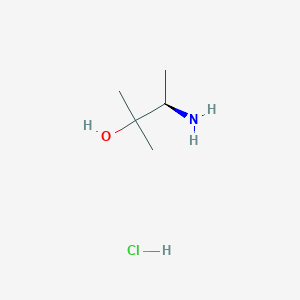
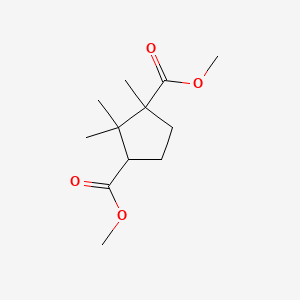
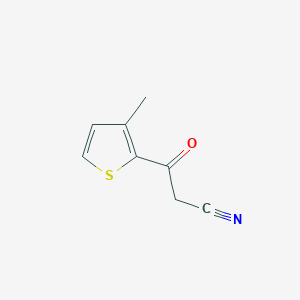
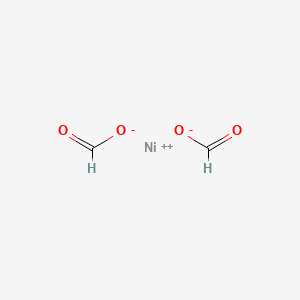
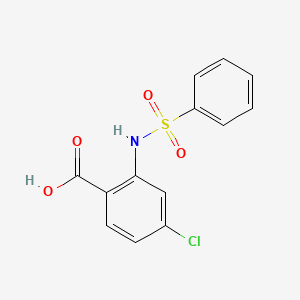
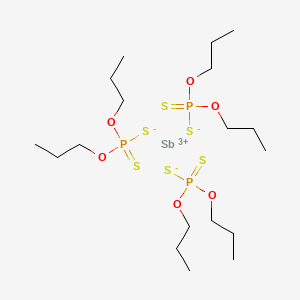
![Imidazo[1,2-a]pyridin-6-ylmethanol hydrochloride](/img/structure/B3367033.png)
